N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide
Description
N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-7-oxa-2-azaspiro[35]nonane-2-carboxamide is a complex organic compound featuring a benzodioxin moiety, a spiro structure, and an amide functional group
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-17(20-12-18(13-20)6-9-22-10-7-18)19-8-5-14-11-23-15-3-1-2-4-16(15)24-14/h1-4,14H,5-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCWUFROHVVJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(C2)C(=O)NCCC3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves multiple steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Spiro Compound Formation: The spiro structure is introduced by reacting the benzodioxin derivative with appropriate spiro reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide can undergo various chemical reactions:
Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler analog with similar structural features but lacking the spiro and amide groups.
N-Substituted Benzodioxin Derivatives: Compounds with similar benzodioxin moieties but different substituents on the nitrogen atom.
Uniqueness
N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide is unique due to its combination of a benzodioxin ring, a spiro structure, and an amide group, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
